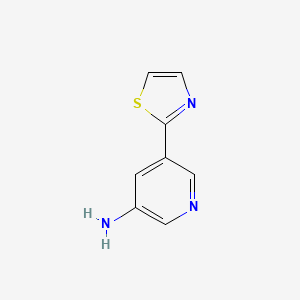

5-(1,3-Thiazol-2-yl)pyridin-3-amine

描述

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine typically involves the condensation of 2-aminothiazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or pyridine derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

5-(1,3-Thiazol-2-yl)pyridin-3-amine has been investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

- TRPV3 Modulation: Research indicates that compounds related to this compound can act as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel is implicated in various physiological processes including pain sensation and skin barrier function. Compounds targeting TRPV3 may offer therapeutic benefits for conditions such as dermatitis and chronic pain disorders .

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve interference with microbial metabolism or cell wall synthesis, although detailed mechanisms remain to be elucidated .

Organic Synthesis

Building Block in Chemical Synthesis:

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of diverse functional groups. |

| Coupling Reactions | It can be used in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds, which are important in pharmaceuticals. |

| Functionalization | The thiazole ring can be functionalized to enhance biological activity or alter physicochemical properties. |

Biological Research

Biochemical Probes:

The compound is being explored as a biochemical probe for studying cellular processes and protein interactions. Its unique structure allows it to selectively bind to certain proteins, making it useful for elucidating signaling pathways in cells.

In Vitro Studies:

Research involving this compound has shown promise in vitro for its ability to modulate enzyme activities and influence cellular responses under various conditions . This characteristic is particularly useful in drug discovery and development processes.

Case Studies

Several case studies highlight the applications of this compound:

- Study on TRPV3 Modulators:

- Antimicrobial Efficacy:

作用机制

The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

2-(1,3-Thiazol-2-yl)pyridine: Similar structure but lacks the amine group.

5-(1,3-Thiazol-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

5-(1,3-Thiazol-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness: 5-(1,3-Thiazol-2-yl)pyridin-3-amine is unique due to the presence of both the thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

生物活性

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound belongs to a class of thiazole derivatives known for their wide-ranging biological effects, including:

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Antitumor Activity : Certain thiazole compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, particularly in models of neuropathic pain.

Target Interactions

This compound interacts with several molecular targets:

- Kinase Inhibition : It has been identified as a KDR (kinase insert domain receptor) kinase inhibitor, which is pivotal in angiogenesis and tumor growth. Compounds in this class exhibit favorable selectivity profiles and pharmacokinetics .

- TRPV3 Modulation : This compound may also modulate TRPV3 channels involved in pain perception and thermosensation, indicating its potential use in treating neuropathic pain .

Biochemical Pathways

Thiazole derivatives can influence multiple biochemical pathways:

- Apoptotic Pathways : They can activate caspases leading to programmed cell death in cancer cells.

- Inflammatory Pathways : Some thiazoles exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : Variations at the C-2 and C-4 positions of the thiazole ring can enhance or diminish activity against specific targets. For instance, the presence of pyridine at the C-4 position is crucial for maintaining antimicrobial activity against Mycobacterium tuberculosis .

- Lipophilicity : Increased lipophilicity at certain positions correlates with enhanced cellular uptake and potency against bacterial strains .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Bacillus cereus, outperforming traditional antibiotics like streptomycin and ampicillin by significant margins .

- Cytotoxicity Assessment : In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines. For example, at a concentration of , it reduced cell viability significantly compared to controls .

- Neuropathic Pain Models : Research indicated that modulation of TRPV3 channels by thiazole derivatives could alleviate symptoms in neuropathic pain models, suggesting potential therapeutic applications .

Data Table

化学反应分析

Oxidation Reactions

The amine group and heterocyclic rings in 5-(1,3-Thiazol-2-yl)pyridin-3-amine participate in oxidation reactions:

-

N-Oxide Formation : Oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) converts the pyridine nitrogen to an N-oxide. This modification enhances solubility and influences electronic properties.

-

Thiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the thiazole sulfur can oxidize to sulfoxides or sulfones, altering ring aromaticity.

Key Data:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ in acetic acid | Pyridine N-oxide | 75–85 | |

| Thiazole Oxidation | KMnO₄ in H₂O | Thiazole sulfone | 60 |

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at both rings:

-

Pyridine Ring : Halogenation (e.g., Cl, Br) at the 4-position of pyridine using N-chlorosuccinimide (NCS) or bromine in DCM .

-

Thiazole Ring : Amino groups participate in coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to form biaryl derivatives .

Example Reaction:

Suzuki Coupling :

this compound + 4-Fluorophenylboronic acid → 3-(4-Fluorophenyl)-5-(1,3-thiazol-2-yl)pyridin-3-amine

Condensation and Cyclization

The amine group facilitates cyclocondensation with carbonyl compounds:

-

Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., 2-fluorobenzaldehyde) to form α,β-unsaturated ketones .

-

Thiohydrazonate Formation : Intermediate steps in synthesizing fused heterocycles (e.g., 1,3,4-thiadiazoles) .

Mechanism Highlights:

-

Formation of thiohydrazonate intermediates via reaction with hydrazonoyl halides .

-

Cyclization to yield 4,5-dihydrothiazoles or triazole derivatives .

Reduction Reactions

Selective reduction of functional groups:

-

Amine Reduction : Sodium borohydride (NaBH₄) reduces the amine to secondary alcohols in methanol.

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, forming dihydrothiazole derivatives .

Stability Note:

The compound remains stable under standard reduction conditions but degrades in strongly acidic environments (pH < 2) .

Biological Activity-Driven Modifications

Structural analogs of this compound show enhanced antimycobacterial and anticancer properties when modified:

-

Antitubercular Derivatives : Introducing 2-pyridyl substituents improves MIC values against Mycobacterium tuberculosis (0.39 μM) .

-

Anticancer Hybrids : Pyridine-thiazole hybrids inhibit phosphoinositide 3-kinase (PI3K) with IC₅₀ values of 0.79–5.85 µM .

Comparative Reactivity Insights

| Reaction Site | Reactivity Trend | Influence on Bioactivity |

|---|---|---|

| Pyridine N-Oxide | Higher solubility | Improved pharmacokinetics |

| Thiazole S-Oxidation | Reduced aromaticity | Altered target binding |

| C-4 Halogenation | Enhanced electrophilicity | Increased antimicrobial potency |

Degradation Pathways

-

Photodegradation : UV exposure leads to cleavage of the thiazole ring, forming pyridine-3-amine and sulfur-containing byproducts.

-

Hydrolytic Degradation : Stable in neutral water but decomposes in alkaline conditions (pH > 10).

属性

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVSLKHOBDNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。